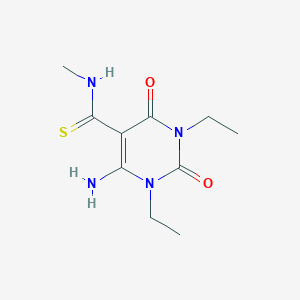![molecular formula C13H16Cl3NO B14011590 2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylbutan-2-yl]acetamide CAS No. 92017-78-2](/img/structure/B14011590.png)
2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylbutan-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide,2,2-dichloro-n-[1-[(4-chlorophenyl)methyl]-1-methylpropyl]- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique chemical structure, which includes multiple chlorine atoms and a chlorophenyl group. It is known for its stability and reactivity, making it a valuable substance in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2,2-dichloro-n-[1-[(4-chlorophenyl)methyl]-1-methylpropyl]- typically involves the reaction of 2,2-dichloroacetamide with 4-chlorobenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide,2,2-dichloro-n-[1-[(4-chlorophenyl)methyl]-1-methylpropyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Acetamide,2,2-dichloro-n-[1-[(4-chlorophenyl)methyl]-1-methylpropyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide,2,2-dichloro-n-[1-[(4-chlorophenyl)methyl]-1-methylpropyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloroacetamide: Shares the dichloroacetamide structure but lacks the chlorophenyl group.
N-(2,4-Dichlorophenyl)acetamide: Contains a dichlorophenyl group but differs in the position of chlorine atoms.
Uniqueness
Acetamide,2,2-dichloro-n-[1-[(4-chlorophenyl)methyl]-1-methylpropyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its stability and reactivity make it particularly valuable in various research and industrial applications.
Properties
CAS No. |
92017-78-2 |
|---|---|
Molecular Formula |
C13H16Cl3NO |
Molecular Weight |
308.6 g/mol |
IUPAC Name |
2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylbutan-2-yl]acetamide |
InChI |
InChI=1S/C13H16Cl3NO/c1-3-13(2,17-12(18)11(15)16)8-9-4-6-10(14)7-5-9/h4-7,11H,3,8H2,1-2H3,(H,17,18) |
InChI Key |
CXWWNWBSVCDARU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC1=CC=C(C=C1)Cl)NC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(Aminomethyl)-3,3-difluorocyclobutyl]methanamine;dihydrochloride](/img/structure/B14011511.png)
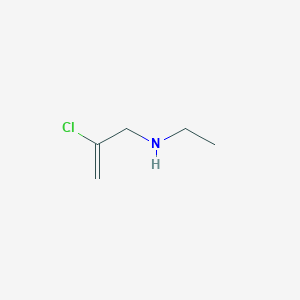

![4-Chloro-benzo[4,5]thieno[3,2-d]pyrimidin-2-ylamine](/img/structure/B14011541.png)

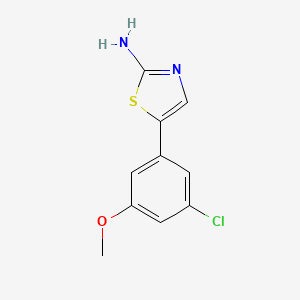
![Ethyl {[(4-amino-1-methyl-1H-1,2,3-triazol-5-yl)methyl]amino}(oxo)acetate](/img/structure/B14011565.png)
![[(Benzylsulfonyl)(bromo)nitromethyl]benzene](/img/structure/B14011574.png)
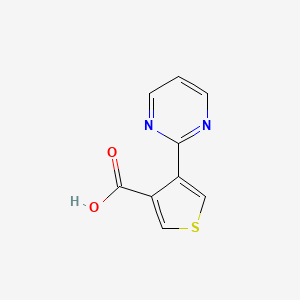
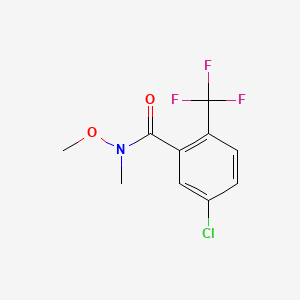
![N-[(4-aminophenyl)methyl]acetamide;hydrochloride](/img/structure/B14011582.png)
![(3aS,8aS)-4,4,8,8-Tetrakis(3,5-di-tert-butylphenyl)-2,2-dimethyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B14011584.png)
